CTP inhibitor

Descripción

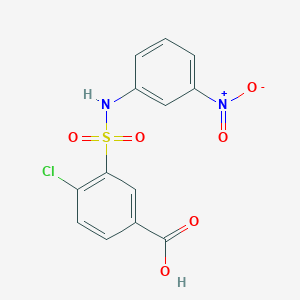

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O6S/c14-11-5-4-8(13(17)18)6-12(11)23(21,22)15-9-2-1-3-10(7-9)16(19)20/h1-7,15H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJQJWNGBILZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360111 | |

| Record name | 4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412940-35-3 | |

| Record name | 4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 412940-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dencatistat (STP938): A Novel, Potent, and Selective CTP Synthase 1 Inhibitor for Cancer Research

An In-depth Technical Guide

Introduction

Dencatistat (formerly STP938) is a first-in-class, orally bioavailable small molecule inhibitor of CTP Synthase 1 (CTPS1).[1][2][3][4][5][6] CTPS1 is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP), an essential precursor for DNA and RNA synthesis.[1][2][3][4][5][6][7] While most normal cells can utilize the homologous enzyme CTPS2 for CTP production, many cancer cells, particularly those of hematological origin, exhibit a strong dependence on CTPS1 for proliferation and survival.[7][8] This dependency presents a promising therapeutic window for selective CTPS1 inhibition. Dencatistat has demonstrated potent anti-tumor activity in preclinical models of hematological malignancies and is currently under investigation in clinical trials for the treatment of T-cell and B-cell lymphomas, as well as solid tumors.[1][2][3][4][5][6]

Mechanism of Action

Dencatistat is a highly selective inhibitor of CTPS1, with over 1,300-fold greater potency for CTPS1 compared to CTPS2.[8] By binding to CTPS1, dencatistat blocks the synthesis of CTP, leading to a depletion of the intracellular CTP pool. This targeted depletion of a crucial nucleotide precursor induces replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells that are dependent on CTPS1.[8][9][10][11]

Signaling Pathway

The inhibition of CTPS1 by dencatistat triggers a cascade of events characteristic of the replication stress response. The depletion of CTP leads to the stalling of replication forks during DNA synthesis. This stalling results in the accumulation of single-stranded DNA (ssDNA), which is bound by Replication Protein A (RPA). The RPA-ssDNA complex serves as a platform for the recruitment and activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. Activated ATR then phosphorylates and activates its downstream effector, CHEK1 (Checkpoint Kinase 1). Activated CHEK1 mediates cell cycle arrest, primarily in the S-phase, to prevent cells with damaged DNA from progressing through the cell cycle. In cancer cells that are highly dependent on CTPS1, this sustained cell cycle arrest and unresolved replication stress ultimately leads to programmed cell death (apoptosis).

Preclinical Data

Dencatistat has demonstrated significant anti-tumor activity in a range of preclinical models.

In Vitro Activity

The in vitro potency of dencatistat was evaluated against a large panel of cancer cell lines. The compound showed particular efficacy in hematological malignancies.

| Cell Line Type | Number of Cell Lines | IC50 Range | Reference |

| Multiple Myeloma | 12 | 19 - 128 nM | [8] |

| T-cell Malignancies | Not Specified | Many < 10 nM | [11] |

| Hematological Malignancies (Overall) | 56 | < 100 nM in 77% of lines | [11] |

In Vivo Efficacy

The in vivo anti-tumor activity of dencatistat was assessed in a Jurkat T-cell acute lymphoblastic leukemia (T-ALL) xenograft model in immunocompromised mice.

| Animal Model | Tumor Type | Treatment | Result | Reference |

| NOD/SCID Mice | Jurkat Xenograft | Dencatistat (oral) | 43% tumor regression | [11] |

Experimental Protocols

Cell Viability Assay (CellTiter-Blue®)

This protocol outlines the general procedure for assessing cell viability following treatment with dencatistat using the CellTiter-Blue® reagent.

-

Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

-

Compound Addition: Prepare serial dilutions of dencatistat in growth medium and add to the wells. Include vehicle-only wells as a negative control.

-

Treatment Incubation: Incubate the cells with the compound for 72 hours.

-

Reagent Addition: Add 20 µL of CellTiter-Blue® reagent to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the fluorescence intensity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Treatment: Treat cells in culture with dencatistat at the desired concentrations for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

In Vivo Xenograft Study

This protocol provides a general outline for a subcutaneous xenograft study in immunodeficient mice.

-

Cell Preparation: Harvest Jurkat cells in the logarithmic growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells per 100 µL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female NOD/SCID mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

-

Drug Administration: Administer dencatistat orally at the predetermined dose and schedule. The control group receives the vehicle.

-

Data Collection: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

Dencatistat (STP938) is a promising novel CTP inhibitor with a well-defined mechanism of action and compelling preclinical anti-tumor activity, particularly in hematological malignancies. Its high selectivity for CTPS1 over CTPS2 provides a strong rationale for a favorable therapeutic index. The data presented in this guide highlight the potential of dencatistat as a valuable tool for cancer research and as a potential therapeutic agent for cancers with a dependency on the de novo pyrimidine synthesis pathway.

References

- 1. step-ph.com [step-ph.com]

- 2. Step Pharma announces publication in Haematologica of key data supporting CTPS1 inhibition as a therapeutic target in blood cancer - Step Pharma [step-ph.com]

- 3. Step Pharma announces first patient dosed in a phase 1 trial of dencatistat for patients with solid tumours - Step Pharma [step-ph.com]

- 4. Step Pharma announces US FDA clearance for a Phase I clinical trial in solid tumours with dencatistat (STP938) - Step Pharma [step-ph.com]

- 5. Step Pharma receives US FDA orphan drug designation for dencatistat in T-Cell lymphoma - Step Pharma [step-ph.com]

- 6. Step Pharma announces US patent to be granted for CTPS1 inhibitor and assignment of drug name dencatistat for lead compound STP938 - Step Pharma [step-ph.com]

- 7. diseases.jensenlab.org [diseases.jensenlab.org]

- 8. researchgate.net [researchgate.net]

- 9. Step Pharma Presents Encouraging Data on its First-in-Class CTPS1 Inhibitor STP938 at the European Hematology Association Congress - Step Pharma [step-ph.com]

- 10. step-ph.com [step-ph.com]

- 11. Step Pharma Announces Promising Data on the Therapeutic Potential of Selective Small Molecule Inhibition of CTPS1 Presented at the 64th American Society of Hematology Annual Meeting - Step Pharma [step-ph.com]

role of CTP synthetase in viral replication

An In-depth Technical Guide on the Core Role of CTP Synthetase in Viral Replication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytidine triphosphate (CTP) synthetase (CTPS) is a pivotal enzyme in cellular metabolism, responsible for the de novo synthesis of CTP, an essential precursor for all nucleic acid and phospholipid biosynthesis. Its role as the rate-limiting enzyme in this pathway makes it a critical node for cellular proliferation and, consequently, for the replication of obligate intracellular pathogens such as viruses. This guide elucidates the fundamental role of CTPS in viral replication, explores its mechanism of action, details how viruses manipulate its function, and presents it as a compelling broad-spectrum antiviral drug target. Particular focus is given to the dual-purpose hijacking of human CTPS1 by SARS-CoV-2, which leverages the enzyme to both fuel viral genome synthesis and suppress the host's innate immune response.

CTP Synthetase: Structure, Function, and Regulation

CTP synthetase (EC 6.3.4.2) catalyzes the final and rate-limiting step in the de novo pyrimidine synthesis pathway: the ATP-dependent conversion of uridine triphosphate (UTP) to CTP.[1][2] This reaction can use either L-glutamine or ammonia as the nitrogen source.[3][4] CTP is an indispensable building block for the production of DNA, RNA, and complex lipids like CDP-diacylglycerol.[1][3]

Structural Organization: The active CTPS enzyme is a homotetramer.[2][3] Each monomer consists of two primary domains: an N-terminal synthetase domain and a C-terminal glutaminase (GAT) domain.[3][5] The GAT domain hydrolyzes glutamine to produce ammonia, which is then channeled through the enzyme's interior to the synthetase domain. Here, the ammonia reacts with an ATP-phosphorylated UTP intermediate to form CTP.[1][2] In humans, two isozymes, CTPS1 and CTPS2, share 74% protein homology and perform this function.[1][2]

Enzymatic Regulation: CTPS activity is meticulously regulated by multiple allosteric mechanisms to maintain nucleotide homeostasis:

-

Allosteric Activation: Guanosine triphosphate (GTP) acts as an allosteric activator, stimulating the glutaminase activity and balancing the purine and pyrimidine pools.[1][2]

-

Feedback Inhibition: The reaction's product, CTP, serves as an allosteric inhibitor, competing with the UTP binding site to prevent overproduction.[1][2][6]

-

Polymerization: CTPS can form large-scale filamentous structures known as cytoophidia.[5] In humans, this polymerization is thought to increase catalytic activity, providing a mechanism to boost CTP production in response to metabolic demands.[5]

Diagram: The CTP Synthetase Enzymatic Pathway

Caption: CTP Synthetase converts UTP to CTP using ATP and glutamine, regulated by GTP and CTP.

The Centrality of CTPS in Viral Replication

As obligate intracellular parasites, viruses depend heavily on the host cell's metabolic machinery to supply the building blocks needed for their proliferation.[7] RNA viruses, in particular, require a massive and readily available pool of ribonucleoside triphosphates (rNTPs) for the replication of their genomes.

Viruses have evolved diverse strategies to manipulate host metabolism to their advantage, often by activating key enzymes to increase the production of essential metabolites.[7] CTPS, being the bottleneck for CTP synthesis, is a prime target. By increasing CTPS activity, viruses can ensure a sufficient supply of CTP to support the high fidelity and rapid rate of viral RNA synthesis.

Case Study: The Hijacking of CTPS1 by SARS-CoV-2

Recent research has provided a detailed molecular picture of how SARS-CoV-2 commandeers human CTPS1 to create a favorable replication environment.[7][8][9] This interaction is a sophisticated example of viral co-opting of host machinery for two distinct and synergistic purposes: metabolic enhancement and immune evasion.

-

Fueling Viral Replication: SARS-CoV-2 viral proteins, specifically ORF7b and ORF8, directly interact with and activate CTPS1.[7][9][10] This activation significantly boosts the enzyme's catalytic rate, leading to increased de novo CTP synthesis.[7] Isotope tracing studies have shown that SARS-CoV-2 infection can increase the rate of labeled CTP synthesis by over 3-fold.[7][11] This elevated CTP pool directly fuels the massive demand for pyrimidines required by the viral RNA-dependent RNA polymerase (RdRp) for genome replication.

-

Suppressing Innate Immunity: In a remarkable dual function, CTPS1 is also exploited to dismantle the host's primary antiviral defense: the type I interferon (IFN) response. SARS-CoV-2 proteins ORF8 and Nsp8 activate CTPS1's glutaminase domain to perform a non-canonical function: the deamidation of Interferon Regulatory Factor 3 (IRF3).[4][7][10] IRF3 is a critical transcription factor that, upon activation by viral sensors, translocates to the nucleus to induce the expression of interferons. Deamidation by CTPS1 at asparagine 85 impairs IRF3's ability to bind to its target DNA promoter sequences, effectively muting the entire IFN induction cascade.[12]

This dual-pronged strategy ensures that as the virus ramps up production of its genomic building blocks, it simultaneously dismantles the very signaling pathway designed to stop it.[7][8][9]

Diagram: Dual Hijacking of CTPS1 by SARS-CoV-2

Caption: SARS-CoV-2 proteins activate CTPS1 to boost CTP for replication and to inactivate IRF3.

CTPS as a Broad-Spectrum Antiviral Drug Target

Targeting host factors essential for viral replication is an attractive therapeutic strategy. It offers the potential for broad-spectrum activity against a range of viruses that depend on the same pathway and presents a higher genetic barrier to the development of viral resistance compared to direct-acting antivirals.[7]

The essential and highly conserved nature of CTPS makes it a promising target. Inhibition of CTPS can deliver a multi-pronged antiviral effect:

-

Depletion of Viral Building Blocks: The primary mechanism is the reduction of the intracellular CTP pool, starving the virus of a key component for genome synthesis.

-

Restoration of Innate Immunity: In cases like SARS-CoV-2, inhibiting CTPS1 prevents IRF3 deamidation, thereby restoring the host's ability to mount an effective interferon response.[7][8]

Several compounds targeting CTPS have demonstrated significant antiviral activity. The carbocyclic nucleoside analogue Cyclopentenylcytosine (Ce-Cyd) exhibits potent, broad-spectrum antiviral effects against a wide array of DNA and RNA viruses, including picornaviruses, orthomyxoviruses, and coronaviruses.[13][14] Its antiviral action is directly linked to the inhibition of CTPS.[13] Similarly, inhibitors such as acivicin have been shown to potentiate the anti-HIV-1 activity of other nucleoside analogs like Lamivudine (3TC).[15] More recently, novel small-molecule inhibitors of CTPS1 have proven effective at impeding SARS-CoV-2 replication in cell culture and animal models.[7][9]

Quantitative Data on CTPS and Viral Replication

Summarized below is key quantitative data from studies investigating the CTPS-virus interface.

Table 1: Effect of SARS-CoV-2 Infection on CTPS1 Activity in Caco-2 Cells

| Time Post-Infection (hpi) | Fold Increase in Labeled CTP (M+1) Synthesis* | Reference(s) |

|---|---|---|

| 24 | >2-fold | [7][11] |

| 72 | >3-fold | [7][11] |

| 96 | ~0.5-fold | [7][11] |

*Measured by isotope tracing with [amide-¹⁵N]glutamine.

Table 2: Effect of CTPS1 Depletion on SARS-CoV-2 Replication in NHBE Cells

| Parameter Measured | Effect of CTPS1 Depletion | Reference(s) |

|---|---|---|

| Viral RNA Abundance (N, E genes) | ~2-fold reduction | [11][16] |

| Viral RNA Abundance (Nsp1 gene) | >10-fold reduction | [11][16] |

| Infectious Viral Titer (Plaque Assay) | ~4-fold reduction |[11][16] |

Table 3: Michaelis-Menten Kinetic Parameters of Human CTPS

| Cell State | Km for UTP (μmol/L) | Vmax (pmol/min) | Reference(s) |

|---|---|---|---|

| Resting PBMCs | 280 ± 310 | 83 ± 20 | [17] |

| Activated PBMCs | 230 ± 280 | 379 ± 90 |[17] |

Table 4: IC₅₀ Values of Inhibitors Against E. coli CTPS

| Inhibitor | IC₅₀ (μM) | Assay Conditions | Reference(s) |

|---|---|---|---|

| CTP | ~370 | 600 μM UTP, 1.5 mM ATP | [6] |

| NADH | 470 | Standard Assay Conditions | [6] |

| 1-methyl 1,4-dihydronicotinamide | 140 | Standard Assay Conditions | [6] |

| NAD⁺ | 1700 | Standard Assay Conditions |[6] |

Key Experimental Protocols

Detailed methodologies are crucial for the robust investigation of CTPS as a therapeutic target.

Protocol 1: CTPS Activity Assay by LC-MS/MS

This protocol is adapted from methods used to quantify CTP production in cell lysates.[17]

-

Cell Lysate Preparation:

-

Harvest and count cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs).

-

Resuspend the cell pellet in a lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM DTT, protease inhibitors) and lyse via sonication or freeze-thaw cycles.

-

Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic enzymes. Determine protein concentration using a BCA or Bradford assay.

-

-

Enzymatic Reaction:

-

Prepare a reaction master mix containing assay buffer (e.g., 100 mM Tris-HCl), 10 mM MgCl₂, 1 mM DTT, 4 mM ATP, 10 mM L-glutamine, and 0.2 mM GTP.

-

In a microcentrifuge tube, combine a standardized amount of cell lysate protein (e.g., 20-50 µg) with the master mix.

-

Initiate the reaction by adding the substrate, UTP, to a final concentration of 500 µM.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold 0.6 M trichloroacetic acid (TCA).

-

Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N₃-CTP) for accurate quantification.

-

Vortex and incubate on ice for 10 minutes, then centrifuge at high speed to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a suitable liquid chromatography column (e.g., a HILIC or anion-exchange column) coupled to a triple quadrupole mass spectrometer.

-

Use multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transition for both native CTP and the isotope-labeled internal standard.

-

Calculate the amount of CTP produced based on the area ratio of the analyte to the internal standard, referencing a standard curve of known CTP concentrations. Enzyme activity is typically expressed as pmol of CTP produced per minute per mg of protein.

-

Protocol 2: Quantification of Intracellular Nucleotide Pools

This protocol is a generalized method for extracting and measuring nucleotides from cultured cells.[18][19][20]

-

Cell Harvesting and Quenching:

-

Rapidly aspirate culture medium from adherent cells grown in a culture plate (e.g., 6-well plate).

-

Immediately wash the cells with ice-cold PBS to remove extracellular contaminants.

-

Instantly quench metabolic activity by adding a volume of ice-cold extraction solvent (e.g., 80% methanol or 0.5 M perchloric acid) directly to the plate.

-

-

Extraction:

-

Scrape the cells in the extraction solvent and transfer the cell slurry to a microcentrifuge tube.

-

For suspension cells, pellet the cells quickly by centrifugation, discard the supernatant, and resuspend in the extraction solvent.

-

Vortex vigorously and incubate at -20°C or on ice for at least 15 minutes to ensure complete lysis and protein precipitation.

-

Centrifuge at maximum speed (e.g., >16,000 x g) at 4°C for 10 minutes.

-

-

Sample Preparation and Analysis:

-

Carefully collect the supernatant, which contains the soluble metabolites.

-

If using an acid extraction, neutralize the sample with a base (e.g., potassium carbonate).

-

Dry the extract under vacuum (e.g., using a SpeedVac) and resuspend in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water).

-

Analyze using an LC-MS/MS method optimized for nucleotide separation and detection, as described in Protocol 1. Quantify against standard curves for each nucleotide of interest (ATP, UTP, CTP, etc.).

-

Diagram: Workflow for Evaluating CTPS Inhibitors

Caption: A workflow for testing CTPS inhibitors, from cell treatment to endpoint analysis.

Conclusion and Future Directions

CTP synthetase stands at the crossroads of cellular metabolism, proliferation, and innate immunity. Its essential role in providing the CTP required for viral genome replication makes it a validated and high-value target for antiviral intervention. The discovery of its non-canonical role in suppressing the interferon response, as exemplified by SARS-CoV-2, adds another layer of therapeutic potential, suggesting that CTPS inhibitors could simultaneously block viral replication and restore host defenses.

Future drug development efforts should focus on designing potent and selective inhibitors for human CTPS1 and CTPS2, with careful consideration for potential toxicity to highly proliferative host cells, such as those of the immune system. A deeper understanding of the regulatory mechanisms governing CTPS filament formation and the specific interactions with different viral proteins will be key to developing next-generation, broad-spectrum antiviral agents that are both effective and safe.

References

- 1. CTP synthase 1 - Wikipedia [en.wikipedia.org]

- 2. CTP synthetase - Wikipedia [en.wikipedia.org]

- 3. Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diseases.jensenlab.org [diseases.jensenlab.org]

- 5. Human CTP synthase filament structure reveals the active enzyme conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Targeting CTP Synthetase 1 to Restore Interferon Induction and Impede Nucleotide Synthesis in SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Targeting CTP synthetase 1 to restore interferon induction and impede nucleotide synthesis in SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine synthesis enzyme CTP synthetase 1 suppresses antiviral interferon induction by deamidating IRF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitors of CTP biosynthesis potentiate the anti-human immunodeficiency virus type 1 activity of 3TC in activated peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Screening for Novel CTP Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies employed in the discovery of novel inhibitors targeting CTP synthase (CTPS). As a critical enzyme in the de novo synthesis of pyrimidine nucleotides, CTPS is an attractive target for therapeutic intervention, particularly in oncology, due to its elevated activity in rapidly proliferating cancer cells. This document outlines the key computational strategies, from initial virtual screening to lead optimization, and provides detailed experimental protocols and relevant quantitative data to aid researchers in this field.

CTP Synthase: A Key Player in Cell Proliferation and a Prime Target for Inhibition

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA and RNA, as well as for phospholipid biosynthesis and protein sialylation.[1] The de novo synthesis of CTP is catalyzed by CTP synthase, which converts uridine triphosphate (UTP) to CTP.[1] This process is tightly regulated and is particularly upregulated in cancer cells to meet the high demand for nucleotides required for rapid cell division.[1] The reliance of cancer cells on this pathway makes CTP synthase a compelling target for the development of novel anticancer therapeutics.[2][3]

The signaling pathways that regulate and are influenced by CTP synthase activity are complex and intertwined with key oncogenic drivers. The MYC oncogene, for instance, has been shown to drive the expression and activity of enzymes involved in nucleotide synthesis, including CTP synthase, to fuel tumor growth.[3] Inhibition of CTP synthase can lead to a depletion of the CTP pool, which in turn can induce replication stress and activate DNA damage response pathways such as the ATM-CHK2 and ATR-CHK1 signaling cascades.[3][4] This provides a mechanistic basis for the anti-proliferative effects of CTP synthase inhibitors.

References

- 1. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 2. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. CTP sensing and Mec1ATR-Rad53CHK1/CHK2 mediate a two-layered response to inhibition of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Immunity and Oncology: A Technical Guide to the Discovery and Synthesis of Selective CTPS1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytidine triphosphate (CTP) synthase 1 (CTPS1) has emerged as a compelling therapeutic target for a range of diseases characterized by aberrant lymphocyte proliferation, including autoimmune disorders and hematological malignancies. As a key enzyme in the de novo pyrimidine biosynthesis pathway, CTPS1 plays a critical, non-redundant role in supplying the necessary building blocks for DNA and RNA synthesis in activated T and B cells. This dependency makes selective CTPS1 inhibition an attractive strategy to dampen pathological immune responses and curb the growth of lymphoid cancers with a potentially wide therapeutic window. This technical guide provides an in-depth overview of the discovery and synthesis of selective CTPS1 inhibitors, detailing the experimental protocols, quantitative data for key compounds, and the underlying biological pathways.

The Rationale for Targeting CTPS1

CTPS1 catalyzes the ATP-dependent conversion of uridine triphosphate (UTP) to CTP, with glutamine serving as the nitrogen source. While ubiquitously expressed, CTPS1 is significantly upregulated upon T-cell receptor (TCR) and B-cell receptor (BCR) stimulation, highlighting its crucial role in meeting the high nucleotide demand of proliferating lymphocytes.[1][2] Individuals with loss-of-function mutations in the CTPS1 gene exhibit a severe immunodeficiency characterized by impaired T and B cell proliferation, yet they do not present with other major clinical manifestations, suggesting that the isoform CTPS2 can compensate for CTPS1 function in other cell types.[1] This genetic evidence provides a strong rationale for the development of inhibitors that selectively target CTPS1 over CTPS2, offering the potential for potent immunosuppressive or anti-cancer activity with minimal off-target effects.

Selective CTPS1 inhibition has demonstrated preclinical efficacy in various models of autoimmune disease and cancer. In autoimmune models, such as collagen-induced arthritis, selective CTPS1 inhibitors have been shown to significantly improve disease phenotypes.[3] In the context of oncology, these inhibitors have shown potent anti-proliferative and pro-apoptotic activity in a range of hematological malignancy cell lines, particularly those of T-cell origin, and have demonstrated tumor growth inhibition in xenograft models.[4][5][6][7]

Discovery of Selective CTPS1 Inhibitors: A Multi-pronged Approach

The discovery of potent and selective CTPS1 inhibitors has been propelled by a combination of high-throughput screening (HTS), structure-based drug design, and sophisticated medicinal chemistry efforts.

High-Throughput Screening and Hit Identification

Initial efforts to identify CTPS1 inhibitors often involve HTS campaigns to screen large compound libraries for molecules that inhibit CTPS1 enzymatic activity. These screens have led to the identification of initial "hit" compounds, which serve as starting points for medicinal chemistry optimization. For instance, a high-throughput screen of 240,000 compounds led to the discovery of a novel chemotype of 2-(alkylsulfonamido)thiazol-4-yl)acetamides as pan-CTPS inhibitors, which were subsequently optimized for potency and oral bioavailability.[8]

Structure-Based Drug Design and Lead Optimization

A deep understanding of the structural differences between CTPS1 and CTPS2 has been instrumental in the design of selective inhibitors. Cryo-electron microscopy (cryo-EM) has been a key enabling technology, providing high-resolution structures of CTPS1 and CTPS2 in complex with substrates, products, and inhibitors.[9] These structural insights have revealed subtle differences in the active sites and allosteric pockets of the two isoforms, which have been exploited to achieve high levels of selectivity. For example, the discovery that a single amino acid difference in an allosteric site is a key determinant of selectivity has guided the design of highly specific inhibitors.[9] This structure-guided approach has been successfully employed to develop inhibitors with over 1,000-fold selectivity for CTPS1 over CTPS2.

The drug discovery process for selective CTPS1 inhibitors typically follows a structured workflow:

Key Classes of Selective CTPS1 Inhibitors and Quantitative Data

Several distinct chemical scaffolds have been developed as selective CTPS1 inhibitors. Below is a summary of the quantitative data for some of the most well-characterized compounds.

| Compound Name | Chemical Class | CTPS1 IC50 (nM) | CTPS2 IC50 (nM) | Selectivity (fold) | Cell-Based IC50 (nM) | Cell Line | Reference |

| STP938 (dencatistat) | Not disclosed | <10 | >13,000 | >1,300 | <100 (in 77% of hematological lines) | Various hematological | [4][5][6][8][10][11][12][13] |

| STP-B | Not disclosed | Potent (nanomolar) | Highly selective | >1,300 | 7-3,100 | Mantle Cell Lymphoma | [14] |

| R80 (CTPS1-IN-1) | Not disclosed | Potent (nanomolar) | Highly selective | High | Nanomolar | Jurkat, primary T cells | [9][15][16][17] |

| NTX-871 | Not disclosed | Potent | Specific | High | Not specified | T-cell derived lines | [3] |

| CTP Synthetase-IN-1 | 2-(alkylsulfonamido)thiazol-4-yl)acetamide | 32 | 18 | ~0.6 (pan-inhibitor) | Not specified | Not specified | [18] |

| 3-Deazauridine | Uridine analog | Competitive inhibitor | Competitive inhibitor | Non-selective | 6,000 | L1210 leukemia | [19][20] |

Synthesis of Selective CTPS1 Inhibitors

While the specific synthetic routes for many proprietary inhibitors like STP938 and NTX-871 are not publicly disclosed, the synthesis of common scaffolds provides insight into their preparation. One such scaffold is the pyrazolo[3,4-d]pyrimidine core.

A general synthetic approach to pyrazolo[3,4-d]pyrimidine-6-thiones involves the reaction of a 5-amino-1H-pyrazole-4-carbonitrile with an isothiocyanate in the presence of a base, followed by cyclization. The resulting thione can then be further functionalized.

Signaling Pathways and Experimental Workflows

CTPS1 in T-Cell Activation Signaling

The upregulation of CTPS1 is a critical downstream event in T-cell activation. Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of transcription factors such as c-Myc, which in turn drives the expression of genes required for proliferation, including CTPS1.

Detailed Experimental Protocols

CTPS1 Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies CTPS1 activity by measuring the amount of ADP produced.

Materials:

-

Recombinant human CTPS1 enzyme

-

ATP, UTP, GTP, L-glutamine

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (CTPS1 inhibitors)

Procedure:

-

Prepare a reaction mixture containing CTPS1 enzyme, UTP, GTP, and L-glutamine in the assay buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[21][22][23]

Cell Proliferation Assay (Resazurin-based)

This assay measures cell viability as an indicator of proliferation.

Materials:

-

Lymphocyte cell line (e.g., Jurkat, primary T cells)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (CTPS1 inhibitors)

-

Resazurin sodium salt solution

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Add the test compound at various concentrations.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

Add resazurin solution to each well and incubate for 2-4 hours.

-

Measure the fluorescence (excitation ~560 nm, emission ~590 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vivo Efficacy Model: Jurkat Xenograft in Immunodeficient Mice

This model assesses the anti-tumor activity of CTPS1 inhibitors in vivo.

Materials:

-

Jurkat T-ALL cells

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Matrigel (optional)

-

Test compound (CTPS1 inhibitor) and vehicle

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of Jurkat cells (e.g., 5-10 x 10⁶ cells) in PBS, with or without Matrigel, into the flank of the mice.

-

Allow the tumors to establish to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).[7][24]

Future Directions and Conclusion

The selective inhibition of CTPS1 represents a promising therapeutic strategy for a range of immunological and oncological indications. The development of highly selective inhibitors has been a significant achievement, driven by a deep understanding of the structural and functional differences between the CTPS isoforms. Ongoing clinical trials with compounds like dencatistat (STP938) will be crucial in validating the therapeutic potential of this approach in patients.[8][13]

Future research will likely focus on several key areas:

-

Expansion to Solid Tumors: While the initial focus has been on hematological malignancies, the role of CTPS1 in the proliferation of solid tumors is an active area of investigation.

-

Combination Therapies: Exploring the synergistic potential of CTPS1 inhibitors with other targeted agents or immunotherapies could lead to more effective treatment regimens.

-

Biomarker Development: Identifying predictive biomarkers of response to CTPS1 inhibition will be essential for patient stratification and personalized medicine.

References

- 1. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chondrex.com [chondrex.com]

- 3. Targeting enzyme inhibitors in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. ash.confex.com [ash.confex.com]

- 7. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Step Pharma Progresses into Oncology Clinical Trials with STP938, the World’s Most Advanced CTPS1 Inhibitor - Step Pharma [step-ph.com]

- 9. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Lymphomas and Leukemias: The Therapeutic Potential of STP938, a Selective CTPS1 Inhibitor [synapse.patsnap.com]

- 11. P864: CTPS1 IS A NOVEL THERAPEUTIC TARGET IN MYELOMA - SELECTIVE SMALL MOLECULE INHIBITION DELIVERS SINGLE AGENT ACTIVITY AND SYNERGISES WITH ATR INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P1308: SELECTIVE SMALL MOLECULE INHIBITION OF CTP SYNTHASE 1 (CTPS1) SUPPRESSES T CELL PROLIFERATION AND CYTOKINE RELEASE, HIGHLIGHTING A NOVEL THERAPEUTIC TARGET FOR GRAFT-VERSUS-HOST DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Step Pharma announces US FDA clearance for a Phase I clinical trial in solid tumours with dencatistat (STP938) - Step Pharma [step-ph.com]

- 14. Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. 3-Deazauridine | CTP inhibitor | Probechem Biochemicals [probechem.com]

- 20. 3-Deazauridine (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ulab360.com [ulab360.com]

- 22. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen [frontiersin.org]

The Critical Role of CTP Inhibitors in Modulating Immune Responses: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the function of Cytidine Triphosphate (CTP) synthase inhibitors in the modulation of the immune system. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core mechanisms, experimental validation, and therapeutic potential of targeting CTP synthesis for immunological applications.

Executive Summary

The proliferation of activated lymphocytes is a cornerstone of the adaptive immune response. This rapid cellular expansion necessitates a heightened metabolic state, including the increased synthesis of nucleotides for DNA and RNA replication. CTP synthase (CTPS), particularly the CTPS1 isoform, has been identified as a critical, rate-limiting enzyme in the de novo pyrimidine synthesis pathway within lymphocytes.[1][2] Inhibition of CTPS1 presents a promising therapeutic strategy for a range of conditions characterized by aberrant lymphocyte activity, including autoimmune disorders and lymphoid malignancies.[3][4] This guide details the mechanism of action of CTPS inhibitors, provides quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting Lymphocyte Proliferation

Upon activation via the T-cell receptor (TCR), T-lymphocytes undergo a metabolic switch to support clonal expansion.[2] This includes a significant upregulation of CTPS1, which catalyzes the ATP-dependent conversion of Uridine Triphosphate (UTP) to CTP.[1][5] CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids, all of which are vital for cell division.[1]

Humans express two CTPS isoforms, CTPS1 and CTPS2. While CTPS2 is broadly expressed, CTPS1 is the predominant isoform in proliferating lymphocytes, making it an attractive target for selective immunosuppression with potentially fewer off-target effects.[3][6] The specific dependency of activated lymphocytes on CTPS1 has been highlighted by the discovery of a human immunodeficiency syndrome caused by loss-of-function mutations in the CTPS1 gene.[1][2] These individuals exhibit impaired T- and B-cell proliferation upon antigen receptor stimulation.[1]

CTPS inhibitors function by blocking the production of CTP, thereby starving rapidly dividing lymphocytes of a critical building block for nucleic acid synthesis. This leads to cell cycle arrest and, in many cases, apoptosis of the activated lymphocytes.[4][7] The specificity of this approach is underscored by the fact that the anti-proliferative effects of CTPS1 inhibitors can be rescued by the addition of exogenous cytidine, which can be converted to CTP via the salvage pathway.[6]

Quantitative Data on CTP Inhibitor Efficacy

The potency of various CTP inhibitors has been evaluated in a range of lymphoid cell lines and primary T-cells. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds.

| Inhibitor | Cell Line / Cell Type | IC50 (nM) | Reference |

| STP-B | Mantle Cell Lymphoma (MCL) Cell Lines (n=11) | Median: 220 (Range: 7-3100) | [7][8] |

| Jurkat (T-ALL) | <100 | [4] | |

| Other T-cell Malignancy Cell Lines (n=9) | Nanomolar range | [4] | |

| B-cell Malignancy Cell Lines (n=14) | Nanomolar range | [4] | |

| STP938 | Hematological Cell Lines (n=56) | <100 (in 77% of lines) | [3] |

| T-cell Derived Cell Lines | Many <10 | [3] | |

| R80 | Jurkat (T-ALL) | Nanomolar range | [6] |

| Human Primary T-cells | Nanomolar range | [6] | |

| Mouse Primary T-cells | Nanomolar range | [6] | |

| T35 | Jurkat (T-ALL) | Nanomolar range | [6] |

| Human Primary T-cells | Nanomolar range | [6] | |

| Mouse Primary T-cells | Nanomolar range | [6] |

Key Experimental Protocols

The evaluation of CTP inhibitors relies on a set of robust in vitro assays to determine their effects on enzymatic activity and cellular proliferation.

CTPS Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant CTPS1 and CTPS2.

Principle: The conversion of UTP to CTP is coupled to the hydrolysis of ATP to ADP. The amount of ADP produced is proportional to the CTPS activity and can be quantified. Alternatively, the production of CTP can be directly measured.

Method 1: Spectrophotometric Assay

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES (pH 8.0), 10 mM MgCl2, 0.6 mM UTP, 1.5 mM ATP, 0.2 mM GTP, and 10 mM glutamine.[9]

-

Enzyme Preparation: Recombinant human CTPS1 or CTPS2 is added to the reaction mixture.

-

Inhibitor Addition: The test compound is added at various concentrations.

-

Incubation: The reaction is incubated at 37°C.

-

Measurement: The rate of CTP formation is monitored by measuring the increase in absorbance at 291 nm, as CTP has a higher extinction coefficient at this wavelength than UTP.[9][10]

Method 2: RapidFire Mass Spectrometry Assay

-

Reaction Setup: Reactions are carried out in a 384-well plate with a buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 5 mM KCl, 2 mM DTT, and the test inhibitor.[6]

-

Substrate Addition: A mixture of UTP, ATP, GTP, and L-Glutamine is added to initiate the reaction.[6]

-

Incubation: The plate is incubated at 25°C for a defined period (e.g., 120 minutes).[6]

-

Quenching: The reaction is stopped by the addition of formic acid.[6]

-

Analysis: The amount of CTP produced is quantified using a RapidFire high-throughput mass spectrometry system.[6][11]

T-Cell Proliferation Assay

This cellular assay assesses the impact of CTP inhibitors on the proliferation of T-cells.

Principle: T-cell proliferation is measured by quantifying the increase in cell number or metabolic activity over time.

Method: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Culture: Jurkat cells or primary human T-cells are seeded in 96-well plates in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[6]

-

Activation (for primary T-cells): Primary T-cells are activated with anti-CD3/CD28 beads.

-

Inhibitor Treatment: The this compound is added at a range of concentrations. A control group with no inhibitor is included.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.

-

Lysis and Luminescence Measurement: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is incubated at room temperature for 30 minutes to induce cell lysis and stabilize the luminescent signal.[6]

-

Data Acquisition: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a microplate reader.[6]

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the key signaling pathways and experimental workflows.

De Novo Pyrimidine Synthesis Pathway and CTPS1 Inhibition

Caption: De Novo Pyrimidine Synthesis Pathway and the Point of CTPS1 Inhibition.

T-Cell Activation and CTPS1 Upregulation

Caption: Upregulation of CTPS1 following T-cell activation.

Experimental Workflow for T-Cell Proliferation Assay

Caption: Workflow for assessing T-cell proliferation inhibition.

Conclusion and Future Directions

The selective inhibition of CTPS1 represents a highly promising strategy for the development of novel immunomodulatory therapeutics. The critical and non-redundant role of CTPS1 in lymphocyte proliferation provides a clear rationale for its targeting in autoimmune diseases and lymphoid cancers. The availability of potent and selective small molecule inhibitors allows for the precise modulation of the immune response with a potentially favorable safety profile.

Future research should focus on the in vivo efficacy and safety of these inhibitors in relevant disease models. Further elucidation of the downstream signaling consequences of CTP depletion in lymphocytes may also reveal additional therapeutic opportunities. The continued development of highly selective CTPS1 inhibitors holds the potential to deliver a new class of targeted therapies for a range of debilitating and life-threatening immunological disorders.

References

- 1. P1308: SELECTIVE SMALL MOLECULE INHIBITION OF CTP SYNTHASE 1 (CTPS1) SUPPRESSES T CELL PROLIFERATION AND CYTOKINE RELEASE, HIGHLIGHTING A NOVEL THERAPEUTIC TARGET FOR GRAFT-VERSUS-HOST DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ash.confex.com [ash.confex.com]

- 4. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma | Haematologica [haematologica.org]

- 8. researchgate.net [researchgate.net]

- 9. Human CTP synthase filament structure reveals the active enzyme conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. P1248: CTP SYNTHASE 1 IS A NOVEL TARGET IN T CELL CANCERS, WITH SMALL MOLECULE INHIBITION INDUCING DEATH OF NEOPLASTIC HUMAN T CELLS IN VITRO AND INHIBITION OF THEIR GROWTH IN AN IN VIVO XENOTRANSPLANT MODEL - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Natural Product Screening for CTP Synthetase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data relevant to the screening of natural products for the discovery of CTP synthetase inhibitors. Cytidine-5'-triphosphate (CTP) synthetase is a critical enzyme in the de novo synthesis of pyrimidine nucleotides, making it an attractive target for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. This guide offers detailed experimental protocols, a summary of known inhibitors, and visual workflows to aid researchers in this specialized area of drug discovery.

CTP Synthetase: The Enzymatic Target

CTP synthetase catalyzes the ATP-dependent conversion of uridine-5'-triphosphate (UTP) to CTP, with glutamine serving as the nitrogen donor. The reaction proceeds in two main steps: the phosphorylation of UTP to a reactive intermediate, followed by amination to form CTP. The enzyme is subject to allosteric regulation, including activation by GTP and feedback inhibition by its product, CTP.

Below is a diagram illustrating the enzymatic reaction of CTP synthetase.

The Structural Biology of CTP Synthetase: A Comprehensive Guide for Drug Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural biology of Cytidine Triphosphate (CTP) Synthetase (CTPS), a critical enzyme in nucleotide metabolism and a promising target for therapeutic intervention. This document outlines the enzyme's structure, function, and complex regulatory mechanisms, with a focus on providing actionable insights for drug design and development.

Introduction: CTP Synthetase as a Therapeutic Target

Cytidine Triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[1] The de novo synthesis of CTP is catalyzed by CTP synthetase (EC 6.3.4.2), which facilitates the ATP-dependent conversion of Uridine Triphosphate (UTP) to CTP, with glutamine serving as the primary nitrogen donor.[1] This enzyme is a rate-limiting step in pyrimidine biosynthesis, and its activity is tightly regulated to maintain cellular nucleotide pools.[1][2]

Rapidly proliferating cells, such as those found in tumors and activated lymphocytes, exhibit a heightened demand for nucleotides, leading to the upregulation of CTP synthetase activity.[1][3] This dependency makes CTPS an attractive target for the development of anticancer, antiviral, and immunosuppressive therapies.[3] Two isoforms of CTPS exist in humans, CTPS1 and CTPS2, which share significant sequence homology but exhibit distinct tissue expression profiles and regulatory properties, offering opportunities for isoform-selective drug design.[2]

Structural Overview

Human CTP synthetase is a homotetrameric enzyme, with each monomer consisting of two principal domains: an N-terminal synthetase domain and a C-terminal glutaminase domain.[1] The active enzyme is formed by the association of two dimers.[1] The synthetase domain harbors the binding sites for ATP and UTP, while the glutaminase domain is responsible for hydrolyzing glutamine to provide ammonia for the synthetase reaction.[1] A key structural feature is an intramolecular tunnel that channels the highly reactive ammonia from the glutaminase domain to the synthetase active site, preventing its diffusion into the cellular environment.[4]

The quaternary structure of CTPS is dynamic and plays a crucial role in its regulation. The enzyme exists in an equilibrium between inactive monomers/dimers and active tetramers, with substrate binding (ATP and UTP) promoting the formation of the active tetrameric state.[1][5]

Catalytic Mechanism and Regulation

The catalytic cycle of CTP synthetase involves two key reactions occurring in distinct active sites:

-

Glutamine Hydrolysis: In the glutaminase domain, glutamine is hydrolyzed to glutamate and ammonia. This reaction is allosterically activated by Guanosine Triphosphate (GTP).[1][4]

-

CTP Synthesis: In the synthetase domain, ATP phosphorylates UTP to form a highly reactive 4-phosphoryl-UTP intermediate. The ammonia, channeled from the glutaminase domain, then acts as a nucleophile, attacking the C4 position of the intermediate to form CTP.[1]

The regulation of CTP synthetase is multifaceted, involving allosteric control, feedback inhibition, and post-translational modifications.

Allosteric Regulation

-

GTP Activation: GTP acts as a positive allosteric effector, binding to a site on the glutaminase domain and promoting a conformational change that enhances glutamine hydrolysis.[1][4] This mechanism ensures a coordinated supply of purine and pyrimidine nucleotides.

-

Substrate-Induced Tetramerization: The binding of substrates ATP and UTP to the synthetase domain promotes the transition from the inactive dimeric form to the active tetrameric form of the enzyme.[5]

Feedback Inhibition

The end product of the reaction, CTP, acts as a feedback inhibitor, competing with UTP for binding to the synthetase domain.[1][5] This competitive inhibition allows the cell to maintain homeostatic control over the CTP pool.

Signaling Pathway

The intricate regulation of CTP synthetase activity is crucial for maintaining cellular nucleotide balance. The following diagram illustrates the key regulatory inputs and outputs of the CTPS signaling pathway.

References

- 1. CTP synthetase - Wikipedia [en.wikipedia.org]

- 2. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CTP Metabolism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids, making its metabolism a critical process for rapidly proliferating cells, particularly cancer cells. The dysregulation of CTP metabolism is increasingly recognized as a hallmark of cancer, presenting novel therapeutic opportunities. This guide provides a comprehensive overview of the core aspects of CTP metabolism in cancer cells, including enzymatic regulation, signaling pathways, and key experimental methodologies. All quantitative data are summarized for comparative analysis, and detailed protocols for pivotal experiments are provided.

Core Concepts in CTP Metabolism

The de novo synthesis of CTP is the final and rate-limiting step in the pyrimidine biosynthesis pathway. This reaction is catalyzed by CTP synthase (CTPS), which converts uridine triphosphate (UTP) to CTP using glutamine as a nitrogen donor and ATP as an energy source.[1] In humans, two isoforms of this enzyme, CTPS1 and CTPS2, exist. While both are ubiquitously expressed, CTPS1 is particularly crucial for the proliferation of lymphoid cells and is often upregulated in hematological malignancies.[2]

Cancer cells exhibit an increased reliance on the de novo pyrimidine synthesis pathway to meet the high demand for nucleotides required for sustained growth and division. This metabolic reprogramming makes the enzymes involved in this pathway, especially CTPS1, attractive targets for cancer therapy.

Quantitative Data on CTP Metabolism

A thorough understanding of the quantitative aspects of CTP metabolism is crucial for developing effective therapeutic strategies. The following tables summarize key kinetic parameters of CTPS enzymes, intracellular CTP concentrations in various cancer cell lines, and the efficacy of representative CTPS inhibitors.

Table 1: Kinetic Parameters of Human CTP Synthase Isoforms

| Parameter | CTPS1 | CTPS2 | Substrate/Regulator | Reference |

| Km (µM) | 280 ± 310 | 230 ± 280 | UTP | [3] |

| Vmax (pmol/min) | 379 ± 90 | - | [3] | |

| CTP IC50 (µM) | ~5x higher than CTPS2 | Lower than CTPS1 | CTP | [4] |

Table 2: Intracellular CTP Concentrations in Cancer Cell Lines

| Cell Line | Cancer Type | CTP Concentration (µM) | Method | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Selective depletion by STP938 | 2D monolayer assay | [5][6] |

| Hematological Cancer Cell Lines (various) | Hematological Malignancies | Selectively depleted by STP938 | 2D monolayer assay | [6][7] |

Table 3: IC50 Values of CTP Synthase Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| STP938 (CTPS1 selective) | Jurkat | T-cell Acute Lymphoblastic Leukemia | <10 | [5][7] |

| T-cell derived cell lines | T-cell Malignancies | <10 | [5] | |

| Hematological cancer cell lines (43/56) | Hematological Malignancies | <100 | [6] | |

| Myeloma cell lines (6/12) | Multiple Myeloma | 19 - 128 | [8] | |

| 3-Deazauridine (non-selective) | L1210 | Leukemia | 6,000 | [9] |

| R80 (CTPS1 selective) | Jurkat | T-cell Acute Lymphoblastic Leukemia | Nanomolar range | [4] |

| Human primary T cells | T-cell Malignancies | Nanomolar range | [4] | |

| T35 (non-selective) | Jurkat | T-cell Acute Lymphoblastic Leukemia | Nanomolar range | [4] |

| Human primary T cells | T-cell Malignancies | Nanomolar range | [4] | |

| STP-B (CTPS1 selective) | Neoplastic T-cell lines | T-cell Malignancies | 2 - 183 | [10] |

| Neoplastic B-cell lines | B-cell Malignancies | 3 - 356 | [10] |

Signaling Pathways Regulating CTP Metabolism

Several key signaling pathways are dysregulated in cancer and converge to enhance CTP synthesis, thereby fueling cell proliferation.

mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism.[11] Activated mTORC1 promotes pyrimidine synthesis through its downstream effector, S6 kinase 1 (S6K1).[11] S6K1 directly phosphorylates and activates carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotatase (CAD), the multifunctional enzyme that catalyzes the first three steps of de novo pyrimidine synthesis.[11][12] Specifically, S6K1 phosphorylates CAD at serine 1859.[11][13] This phosphorylation enhances CAD activity, leading to an increased flux through the pyrimidine pathway and ultimately providing more UTP substrate for CTPS.[11][14]

RAS/MAPK Signaling Pathway

The RAS/MAPK signaling cascade is another critical pathway that promotes cell proliferation and is frequently hyperactivated in cancer. The downstream kinase, ERK (extracellular signal-regulated kinase), directly phosphorylates CAD at threonine 456.[13][15] This phosphorylation event increases CAD's sensitivity to its allosteric activator PRPP and decreases its sensitivity to the inhibitor UTP, thereby boosting pyrimidine synthesis.[15]

MYC Transcription Factor

The MYC oncogene is a master transcriptional regulator that drives the expression of numerous genes involved in cell growth and metabolism. MYC directly upregulates the expression of genes involved in pyrimidine synthesis, including the gene encoding CAD. By increasing the abundance of these key enzymes, MYC ensures a sustained supply of pyrimidine precursors to support rapid cell division.

Experimental Protocols

CTP Synthase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol measures CTPS activity by quantifying the amount of ADP produced in the CTP synthesis reaction. The ADP-Glo™ assay is a luminescent assay that is well-suited for high-throughput screening.[16]

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Purified CTPS1 or CTPS2 enzyme

-

Substrates: ATP, UTP, glutamine

-

Allosteric activator: GTP

-

Assay buffer: 70 mM HEPES (pH 8.0), 13 mM MgCl2, 1.7 mM EDTA, 10 mM NaF

-

Test compounds (inhibitors)

-

White, opaque 96- or 384-well plates

Procedure:

-

Reaction Setup: In a well of a multi-well plate, combine the assay buffer, UTP, GTP, glutamine, and the test compound.

-

Enzyme Addition: Add the purified CTPS enzyme to initiate the reaction. The final reaction volume is typically 5-10 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 90 minutes.[17]

-

ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[16]

-

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the CTPS reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.[16]

-

Measurement: Measure the luminescence using a plate-reading luminometer.

Quantification of Intracellular Nucleotide Pools by HPLC-MS/MS

This method allows for the sensitive and specific quantification of CTP and other nucleotides in cell extracts.

Materials:

-

Cancer cell lines of interest

-

Cold methanol

-

Internal standards (e.g., stable isotope-labeled CTP)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

Procedure:

-

Cell Culture and Harvesting: Culture cells to the desired confluency. Harvest the cells by scraping or trypsinization, followed by centrifugation.

-

Metabolite Extraction: Resuspend the cell pellet in a known volume of ice-cold 80% methanol. Vortex vigorously and incubate on ice to precipitate proteins and extract metabolites.

-

Internal Standard Spiking: Add a known amount of the internal standard to the cell extract.

-

Centrifugation: Centrifuge the extract at high speed to pellet the precipitated protein and cell debris.

-

Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for HPLC-MS/MS analysis.

-

HPLC-MS/MS Analysis: Inject the reconstituted sample onto the HILIC column. Separate the nucleotides using an appropriate gradient. Detect and quantify the nucleotides using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Calculate the concentration of CTP and other nucleotides by comparing the peak areas of the endogenous metabolites to those of the internal standards.

¹³C-Metabolic Flux Analysis of Pyrimidine Biosynthesis

This technique traces the flow of carbon atoms from a labeled substrate (e.g., ¹³C-glucose or ¹³C-glutamine) through the pyrimidine biosynthesis pathway to quantify the rate of de novo synthesis.[18][19]

Materials:

-

Cancer cell lines

-

Culture medium with ¹³C-labeled glucose or glutamine

-

Metabolite extraction reagents (as for HPLC-MS/MS)

-

GC-MS or LC-MS/MS system

Procedure:

-

Isotopic Labeling: Culture cells in a medium containing the ¹³C-labeled substrate for a time sufficient to achieve isotopic steady-state.

-

Metabolite Extraction: Extract intracellular metabolites as described in the HPLC-MS/MS protocol.

-

Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of pyrimidine pathway intermediates and final products (e.g., UTP and CTP) using GC-MS or LC-MS/MS.

-

Flux Calculation: Use computational modeling to calculate the metabolic flux through the de novo pyrimidine synthesis pathway based on the incorporation of the ¹³C label into the measured metabolites.

Conclusion

The intricate regulation of CTP metabolism in cancer cells offers a promising landscape for the development of targeted therapies. The heightened reliance of cancer cells on de novo pyrimidine synthesis, driven by oncogenic signaling pathways, creates a metabolic vulnerability that can be exploited. This guide has provided a detailed overview of the key enzymes, regulatory networks, and quantitative parameters that govern CTP metabolism in cancer. The experimental protocols outlined herein offer a practical framework for researchers to investigate this critical metabolic pathway further. A deeper understanding of the molecular mechanisms underlying CTP metabolism will undoubtedly pave the way for the discovery and development of novel and effective anticancer agents.

References

- 1. Crystal structures of CTP synthetase reveal ATP, UTP, and glutamine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. | BioWorld [bioworld.com]

- 7. Targeting Lymphomas and Leukemias: The Therapeutic Potential of STP938, a Selective CTPS1 Inhibitor [synapse.patsnap.com]

- 8. P864: CTPS1 IS A NOVEL THERAPEUTIC TARGET IN MYELOMA - SELECTIVE SMALL MOLECULE INHIBITION DELIVERS SINGLE AGENT ACTIVITY AND SYNERGISES WITH ATR INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Deazauridine | CTP inhibitor | Probechem Biochemicals [probechem.com]

- 10. scienceopen.com [scienceopen.com]

- 11. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Association of CAD, a multifunctional protein involved in pyrimidine synthesis, with mLST8, a component of the mTOR complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protein kinase A phosphorylation of the multifunctional protein CAD antagonizes activation by the MAP kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ulab360.com [ulab360.com]

- 17. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Allosteric Landscape of CTP Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cytidine triphosphate (CTP) synthetase, a crucial enzyme in the de novo synthesis of pyrimidine nucleotides, represents a significant target for therapeutic intervention in cancer, infectious diseases, and autoimmune disorders. Its activity is exquisitely regulated by the allosteric binding of activators and inhibitors, which modulate the enzyme's conformation and catalytic efficiency. This technical guide provides an in-depth exploration of the allosteric binding sites on CTP synthetase, detailing the experimental methodologies to identify and characterize them, presenting key quantitative data, and illustrating the underlying molecular mechanisms.

Allosteric Regulation of CTP Synthetase: An Overview

CTP synthetase catalyzes the ATP-dependent conversion of uridine triphosphate (UTP) to CTP, with glutamine serving as the nitrogen donor. The enzyme's activity is finely tuned by the intracellular concentrations of nucleotides, primarily through allosteric regulation by guanosine triphosphate (GTP) and the product, CTP.

-

GTP as an Allosteric Activator: GTP binding to a distinct allosteric site promotes a conformational change that enhances the hydrolysis of glutamine and facilitates the transfer of ammonia through an intramolecular tunnel to the synthetase domain.[1] At high concentrations, however, GTP can exhibit inhibitory effects.[2][3]

-

CTP as a Feedback Inhibitor: The end-product of the reaction, CTP, acts as a feedback inhibitor by binding to an allosteric site that partially overlaps with the UTP substrate-binding site.[2] The cytosine ring of CTP occupies a distinct pocket, leading to a non-competitive mode of inhibition with respect to UTP.

The interplay between these allosteric effectors and substrate binding governs the oligomeric state of the enzyme, which transitions between inactive monomers/dimers and active tetramers.

Quantitative Analysis of Allosteric Regulation

The following tables summarize key kinetic parameters that quantify the allosteric regulation of CTP synthetase from various organisms. These values are critical for understanding the enzyme's behavior under different cellular conditions and for the development of targeted inhibitors.

| Parameter | Organism/Condition | Value | Reference |

| Km for UTP | Human Lymphocytes (resting) | 280 ± 310 µmol/L | [4] |

| Human Lymphocytes (activated) | 230 ± 280 µmol/L | [4] | |

| Vmax | Human Lymphocytes (resting) | 83 ± 20 pmol/min | [4] |

| Human Lymphocytes (activated) | 379 ± 90 pmol/min | [4] | |

| IC50 for CTP | E. coli | ~360 µM | [5] |

| Kic for CTP | E. coli | 80.0 µM | [6] |

| Kic for gemcitabine 5'-triphosphate | E. coli | 3.0 µM | [6] |

| kcat (GTP-dependent) | E. coli | 0.80 ± 0.05 s⁻¹ | [7] |

Experimental Protocols for Identifying Allosteric Sites

The identification and characterization of allosteric binding sites on CTP synthetase rely on a combination of structural, biochemical, and molecular biology techniques.

Structural Biology Approaches

a) Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in visualizing the different conformational states of CTP synthetase in the presence of substrates and allosteric effectors.

Protocol Summary:

-

Protein Purification: Purify CTP synthetase to >99% homogeneity using affinity and size-exclusion chromatography.[8]

-

Sample Preparation: Concentrate the purified protein to 50 nM - 5 µM.[8]

-

Grid Preparation: Apply a few microliters of the protein solution to a glow-discharged cryo-EM grid.[9]

-

Vitrification: Plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot) to embed the protein particles in a thin layer of vitreous ice.[10][11]

-

Data Collection: Collect images on a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Use single-particle analysis software to reconstruct the 3D structure of the enzyme in its different functional states.

b) X-ray Crystallography

X-ray crystallography provides high-resolution structures of the enzyme, revealing detailed interactions within the allosteric binding pockets.

Protocol Summary:

-

Protein Purification and Concentration: Prepare highly pure and concentrated protein (2-50 mg/mL) as for cryo-EM.[12]

-

Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using vapor diffusion (hanging or sitting drop) or microbatch methods.[12][13]

-

Crystal Optimization: Optimize initial crystal hits by refining the concentrations of protein and crystallizing agents to obtain diffraction-quality crystals.

-

Data Collection: Mount and cryo-cool the crystals before collecting X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data to determine the three-dimensional structure of the enzyme.

Biochemical Assays

a) CTP Synthetase Activity Assay